molecular formula C18H22N2O B7507998 1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2,2-dimethylpropan-1-one

1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2,2-dimethylpropan-1-one

Cat. No. B7507998
M. Wt: 282.4 g/mol
InChI Key: YIFKPXGELZOMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2,2-dimethylpropan-1-one, also known as JWH-018, is a synthetic cannabinoid that has been developed for scientific research purposes. Synthetic cannabinoids are man-made chemicals that are designed to mimic the effects of the natural cannabinoid compounds found in cannabis. JWH-018 is one of the most widely studied synthetic cannabinoids and has been used in a variety of scientific research applications.

Mechanism of Action

1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2,2-dimethylpropan-1-one works by binding to the cannabinoid receptors in the brain and body. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, including pain, mood, appetite, and sleep. By binding to these receptors, 1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2,2-dimethylpropan-1-one can mimic the effects of natural cannabinoids and produce a range of physiological and psychological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2,2-dimethylpropan-1-one are similar to those of natural cannabinoids, such as THC. These effects can include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. 1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2,2-dimethylpropan-1-one has also been shown to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2,2-dimethylpropan-1-one in scientific research is that it is a highly potent and selective cannabinoid receptor agonist. This makes it a useful tool for studying the endocannabinoid system and the effects of synthetic cannabinoids on the brain and body. However, there are also limitations to using 1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2,2-dimethylpropan-1-one in lab experiments, such as the potential for toxicity and the difficulty of controlling dosage and administration.

Future Directions

There are many potential future directions for research on 1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2,2-dimethylpropan-1-one and synthetic cannabinoids in general. These could include studies on the long-term effects of synthetic cannabinoid use, the development of new synthetic cannabinoids with specific therapeutic properties, and the exploration of novel targets within the endocannabinoid system. Additionally, there is a need for more research on the safety and toxicity of synthetic cannabinoids, as well as their potential for abuse and addiction.
In conclusion, 1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2,2-dimethylpropan-1-one is a synthetic cannabinoid that has been widely used in scientific research. Its potent and selective effects on the endocannabinoid system make it a valuable tool for studying the physiological and psychological effects of synthetic cannabinoids. However, there are also limitations to its use, and more research is needed to fully understand the safety and potential therapeutic uses of synthetic cannabinoids.

Synthesis Methods

1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2,2-dimethylpropan-1-one is synthesized through a multi-step process that involves the reaction of several different chemicals. The synthesis process is complex and requires specialized equipment and expertise to produce high-quality 1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2,2-dimethylpropan-1-one. The exact details of the synthesis method are proprietary and are not publicly available.

Scientific Research Applications

1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2,2-dimethylpropan-1-one has been used in a variety of scientific research applications, including studies on the endocannabinoid system and the effects of synthetic cannabinoids on the brain and body. It has also been used in studies on the potential therapeutic uses of synthetic cannabinoids, such as pain relief and the treatment of neurological disorders.

properties

IUPAC Name

1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-18(2,3)17(21)20-10-8-13(9-11-20)15-12-19-16-7-5-4-6-14(15)16/h4-8,12,19H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFKPXGELZOMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(=CC1)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.